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Compound of Interest

2-(azepane-1-carbonyl)benzoic
Compound Name: d
aci

Cat. No.: B183848

Spectroscopic and Analytical Profile of 2-(azepane-
1-carbonyl)benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:

2-(azepane-1-carbonyl)benzoic acid is a chemical compound of interest in medicinal
chemistry and drug discovery due to its structural motifs, which are present in various
biologically active molecules. This technical guide provides a detailed overview of its
spectroscopic characteristics and the experimental protocols for their determination. As
experimental spectra for this specific compound are not readily available in public databases,
this guide presents predicted spectroscopic data based on its chemical structure, alongside
standardized experimental procedures for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(azepane-1-
carbonyl)benzoic acid. These predictions are based on established principles of NMR, IR,
and Mass Spectrometry.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~10-12 brs 1H COOH

~8.0-8.2 d 1H Ar-H

~7.4-7.6 m 3H Ar-H

~3.6-3.8 t 2H N-CH:z (azepane)
~2.8-3.0 t 2H N-CHz (azepane)
~1.5-1.9 m 8H -(CH2)s- (azepane)

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Carbon Type Assighment
~170-172 C COOH

~168-170 C C=0 (amide)
~138-140 C Ar-C

~131-133 CH Ar-CH

~128-130 CH Ar-CH

~126-128 CH Ar-CH

~45-48 CH2 N-CH:z (azepane)
~38-40 CH2 N-CH:z (azepane)
~28-30 CH:2 -(CH2)s- (azepane)
~26-28 CH2 -(CH2)a- (azepane)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
~1700-1720 Strong C=0 stretch (Carboxylic Acid)
~1630-1650 Strong C=0 stretch (Amide)
~1580-1600 Medium C=C stretch (Aromatic)
~1200-1300 Strong C-O stretch (Carboxylic Acid)
~1150-1250 Medium C-N stretch (Amide)

Table 4: Predicted Mass Spectrometry Data

m/z lon Type
247.12 [M]* (Molecular lon)
229.11 [M-H20]*
149.02 [CsHsOs]*
98.11 [CeH12N]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize 2-

(azepane-1-carbonyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the

molecule.

Protocol for tH and 3C NMR:

e Sample Preparation: Weigh approximately 5-10 mg of the solid sample for *H NMR (20-50
mg for 13C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
ds) in a clean, dry NMR tube.[1][2] Ensure the solid is fully dissolved. If particulates are
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present, filter the solution through a small plug of glass wool in a Pasteur pipette into the
NMR tube.[1]

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's
software is used to lock onto the deuterium signal of the solvent and to shim the magnetic
field to achieve homogeneity.[3]

e Acquisition Parameters (*H NMR): A standard *H NMR experiment is typically run with a 30°
or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio. A
relaxation delay of 1-2 seconds is generally used.[3]

e Acquisition Parameters (*3C NMR): A standard proton-decoupled 3C NMR experiment is
performed. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans and a longer acquisition time are required.[1][4] A relaxation delay of 2-5
seconds is often used to ensure quantitative data for all carbon types.[3][5]

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual
solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental absorptions.[6]

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.[7]

e Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure
to the sample, ensuring good contact with the crystal.[6]

e Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will
automatically ratio the sample spectrum to the background spectrum to produce the final
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absorbance or transmittance spectrum.

o Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol or acetone) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electrospray lonization (ESI) Mass Spectrometry:

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a
suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or
ammonium acetate to promote ionization.

 Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution
to ensure accurate mass measurements.

o Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a
syringe pump at a constant flow rate.

« lonization: The sample is nebulized and ionized in the ESI source to form gaseous ions.

e Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-
flight) where they are separated based on their mass-to-charge (m/z) ratio.[9]

» Data Acquisition: The detector records the abundance of ions at each m/z value, generating
the mass spectrum.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of a novel organic compound like 2-(azepane-1-
carbonyl)benzoic acid.
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Caption: Synthesis and Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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